molecular formula C15H9BrClN3OS B2883455 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391862-42-3

5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2883455
CAS No.: 391862-42-3
M. Wt: 394.67
InChI Key: PLHUAGGAAMOHKD-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a phenyl-thiadiazole moiety

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity, suggesting potential targets within cancer cell lines .

Mode of Action

The presence of the 1,3,4-thiadiazole moiety is known to contribute to various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The interaction of the compound with its targets likely involves the formation of covalent bonds, leading to changes in the function of the target molecules.

Biochemical Pathways

Given the cytotoxic properties of some 1,3,4-thiadiazole derivatives , it’s plausible that this compound could affect pathways related to cell growth and proliferation.

Pharmacokinetics

The susceptibility of boronic pinacol esters to hydrolysis at physiological ph has been noted, which could influence the bioavailability of this compound .

Result of Action

Given the cytotoxic activity of some 1,3,4-thiadiazole derivatives , this compound may induce cell death in certain cancer cell lines.

Action Environment

The action of 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as boronic pinacol esters are known to undergo hydrolysis at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole is then subjected to further functionalization to introduce the phenyl group.

The next step involves the bromination and chlorination of the benzamide core. This can be accomplished using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions. The final step is the coupling of the functionalized benzamide with the thiadiazole derivative, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: The benzamide and thiadiazole moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hyd

Biological Activity

5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Thiadiazole Ring : The thiadiazole ring is typically synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids under acidic conditions.
  • Bromination and Chlorination : The benzamide core undergoes bromination and chlorination using bromine and chlorine reagents to achieve selective substitution.
  • Coupling Reaction : The functionalized benzamide is coupled with the thiadiazole derivative using coupling agents such as EDCI or DCC to form the final compound.

Anticancer Properties

Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can induce apoptosis in various cancer cell lines. In particular:

  • Cytotoxicity : this compound demonstrated cytotoxic effects against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating potent activity .
Cell LineIC50 (µM)Mechanism of Action
CEM-130.65Induction of apoptosis
U-9372.41Inhibition of cell proliferation

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can bind to cell surface receptors, modulating signal transduction pathways that lead to apoptosis.
  • Pathway Modulation : It affects pathways related to cell growth and immune response.

Case Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Thiadiazole Derivatives : A study on 1,3,4-thiadiazole derivatives revealed that certain modifications enhance their anticancer properties significantly compared to traditional chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : These studies indicated strong interactions between the aromatic rings of thiadiazole derivatives and target proteins involved in cancer progression, suggesting a promising avenue for drug design .

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-10-6-7-12(17)11(8-10)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHUAGGAAMOHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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